4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a unique compound that belongs to the class of pyrrolo[2,3-d]pyrimidine nucleosides. This compound is notable for its unusual structure and significant biological activities.
Preparation Methods
The synthesis of 4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves several steps. One of the key synthetic routes includes the Vorbrüggen glycosylation reaction. This method involves the glycosylation of 5-iodo-pyrrolo[2,3-d]pyrimidine with 5-deoxy-1,2-O-diacetyl-3-O-benzoyl-D-xylofuranose. The overall yield of this synthesis is approximately 28% . The reaction conditions typically involve the use of silylated nucleobases and oxonium intermediates.
Chemical Reactions Analysis
4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The iodine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It has been found to inhibit cell division by interfering with the normal function of nucleic acids and proteins. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell division and growth .
Comparison with Similar Compounds
4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds such as:
Tubercidin: Another pyrrolo[2,3-d]pyrimidine nucleoside with significant biological activities.
Toyocamycin: Known for its antimicrobial properties.
Sangivamycin: Used in cancer research for its potential chemotherapeutic effects.
The uniqueness of this compound lies in its iodinated structure and its specific biological activities, which make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H15IN4O4 |
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Molecular Weight |
406.18 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H15IN4O4/c1-12(20)8(19)6(3-18)21-11(12)17-2-5(13)7-9(14)15-4-16-10(7)17/h2,4,6,8,11,18-20H,3H2,1H3,(H2,14,15,16)/t6-,8?,11-,12+/m1/s1 |
InChI Key |
VDPOJGOZLKLNFY-LMGSDTBKSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=C(C3=C(N=CN=C32)N)I)O |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O)O |
Origin of Product |
United States |
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